molecular formula C20H34O6 B032405 6-Keto-prostaglandin F1alpha CAS No. 58962-34-8

6-Keto-prostaglandin F1alpha

Cat. No. B032405
CAS RN: 58962-34-8
M. Wt: 370.5 g/mol
InChI Key: KFGOFTHODYBSGM-ZUNNJUQCSA-N
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Description

6-Keto-prostaglandin F1alpha (6-keto-PGF1alpha) is a stable metabolite derived from prostacyclin (PGI2), primarily synthesized by the vascular endothelium. Prostacyclin is known for its significant role as a potent anti-aggregating agent for platelets and a vasodilator. The measurement of 6-keto-PGF1alpha serves as an indicator for the formation of prostacyclin both in vivo and in vitro, given its non-enzymatic hydrolysis in plasma with a short half-life of approximately 3 minutes (Wilson, 1995).

Synthesis Analysis

6-Keto-PGF1alpha is produced through the hydrolysis of prostacyclin, which in turn is synthesized from arachidonic acid. The biosynthesis involves the prostaglandin endoperoxide synthetase pathway, leading from arachidonic acid to prostaglandin endoperoxides (PGG2 and PGH2), and subsequently to prostacyclin by the action of prostacyclin synthase. A specific cyclizing enzyme, termed 6(9)-oxycyclase, has been proposed to be involved in the formation of 6-keto-PGF1alpha, highlighting a unique pathway from the "2" series (arachidonic acid) to the "1" series (prostacyclin and its metabolites) (Pace-Asciak & Nashat, 1977).

Molecular Structure Analysis

The molecular structure of 6-keto-PGF1alpha reflects its origin from prostacyclin, featuring a core prostaglandin structure with specific functional groups that confer its biological activity and stability. The structure includes a keto group at the 6 position, contributing to its name and distinguishing it from other prostaglandins. The conversion of prostaglandin endoperoxides to 6-keto-PGF1alpha involves intricate molecular rearrangements, underscoring the complexity of prostaglandin biosynthesis (Johnson et al., 1976).

Chemical Reactions and Properties

Chemically, 6-keto-PGF1alpha is less reactive and more stable compared to its precursor, prostacyclin. This stability is crucial for its role as a biomarker for prostacyclin activity. The formation and breakdown of 6-keto-PGF1alpha involve non-enzymatic reactions in plasma, highlighting its transient nature and importance in physiological regulation (Wilson, 1995).

Physical Properties Analysis

The physical properties of 6-keto-PGF1alpha, such as solubility and stability, are essential for its biological functions and measurement. Its solubility in aqueous and lipid environments influences its transport and interaction with receptors, while its stability is crucial for its role as a diagnostic marker. The assay development for measuring 6-keto-PGF1alpha concentrations in biological fluids reflects these properties and the compound's physiological relevance (Mitchell, 1978).

Chemical Properties Analysis

The chemical properties of 6-keto-PGF1alpha, including its reactivity and interactions with biomolecules, are central to its physiological effects and analytical measurement. Its interaction with specific receptors mediates its biological activities, such as vasodilation and inhibition of platelet aggregation. The development of sensitive and specific assays for 6-keto-PGF1alpha reflects its significance as a biomarker for prostacyclin synthesis and activity in various physiological and pathological conditions (Mitchell, 1978).

Scientific Research Applications

Prostacyclin Indicator in Primary Pulmonary Hypertension

A study by (Desai et al., 2002) describes the use of 6-keto-prostaglandin F1alpha as a stable hydrolysis product of prostacyclin. This compound serves as a key indicator in primary pulmonary hypertension, as its levels can be directly correlated with prostacyclin levels. The study developed a solid-phase immunoassay for 6-keto-prostaglandin F1alpha using a bioluminescent protein, allowing for effective measurement in plasma samples.

Role in Myometrial Prostaglandin Production

In the context of human myometrial strips, (Hurd et al., 2008) discovered that stretching the myometrial strips increased the production of 6-keto PGF1alpha, while shortening the strips had little effect on it. This study highlights the role of 6-keto-prostaglandin F1alpha in prostaglandin production and its potential influence on uterine quiescence and contractility.

Monitoring Vasoactive Substances in Chronic Renal Failure

The study by (Cantaro et al., 2001) on chronic renal failure patients revealed significant alterations in urinary excretion of 6-keto-prostaglandin F1alpha. This finding underscores its importance in understanding the pathophysiological role of vasoactive substances in chronic renal disease.

Endothelial Vasodilator Function in Hypertensive Rats

(De Gennaro Colonna et al., 2005) focused on the effects of certain treatments on hypertensive rats, noting a marked decrease in 6-keto-prostaglandin F1alpha, which is crucial for understanding endothelial vasodilator function in such conditions.

Investigating Radiation Myelopathy

(Shirazi et al., 2005) conducted a study on prostacyclin content in irradiated rat cervical cord, specifically evaluating 6-keto-prostaglandin-F1alpha. The bimodal secretory profile observed offers insights into the role of PGI2 in radiation myelopathy.

Antithrombin III's Effect in Liver Injury

(Nakamura et al., 2002) explored how antithrombin III prevents liver injury, in part by affecting the release of 6-keto-prostaglandin F1alpha. This highlights its relevance in studying liver damage mechanisms.

Prostacyclin Secretory Profile in Spinal Cord

The research by (Shirazi et al., 2005) on prostacyclin content in irradiated rat spinal cord, assessing 6-keto-prostaglandin-F1alpha, provides valuable information on PGI2's role in radiation myelopathy.

Eicosanoids in Metabolic Syndrome

Studies by (Karaman IuK et al., 2010) and (Karaman IuK et al., 2010) identify disturbed synthesis of eicosanoids, including 6-keto-PGF1a, in patients with metabolic syndrome, suggesting their crucial role in the pathogenesis of this condition.

Prostacyclin Synthesis in Preeclampsia

(Chavarría et al., 2003) investigated the plasma levels of 6-keto-prostaglandin F1alpha in normotensive and preeclamptic pregnancies. They found that changes in prostacyclin/thromboxane ratio could predict the development of preeclampsia.

Analytical Detection in Plasma

(Enzler et al., 2012) developed an HPLC-MS/MS method for quantifying 6-keto-prostaglandin F1α and its metabolites in human plasma, showcasing the importance of sensitive detection methods in clinical research.

Safety And Hazards

An increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and promote arteriosclerosis and coronary heart disease . In animals with shock caused by bleeding, injury, and endotoxins, the plasma level of 6-keto-PGF1alpha increases .

Relevant Papers The papers I found relevant to 6-Keto-prostaglandin F1alpha include a study on the determination of prostacyclin in plasma through a bioluminescent immunoassay for 6-keto-prostaglandin F1alpha , and a study on the synthesis of 6-keto-PGF1alpha by cultured aortic smooth muscle cells .

properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGOFTHODYBSGM-ZUNNJUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317937
Record name 6-Keto-PGF1α
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Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Keto-prostaglandin F1a
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

6-Keto-prostaglandin F1alpha

CAS RN

58962-34-8
Record name 6-Keto-PGF1α
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Record name 6-Ketoprostaglandin F1alpha
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Record name 6-Keto-PGF1α
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid
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Record name 6-KETOPROSTAGLANDIN F1.ALPHA.
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Record name 6-Keto-prostaglandin F1a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002886
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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